molecular formula C23H19N5O4 B2892081 ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate CAS No. 381246-11-3

ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate

Katalognummer: B2892081
CAS-Nummer: 381246-11-3
Molekulargewicht: 429.436
InChI-Schlüssel: CSFPBRCKLVXRMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate is a purine-derived small molecule characterized by a 9-ethyl acetate group and a 6-position substitution with a bis-aromatic N-benzoylbenzamido moiety. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related purine derivatives . The presence of the N-benzoylbenzamido group introduces steric bulk and aromaticity, which may influence its pharmacokinetic properties and binding affinity to target proteins.

Eigenschaften

IUPAC Name

ethyl 2-[6-(dibenzoylamino)purin-9-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c1-2-32-18(29)13-27-15-26-19-20(27)24-14-25-21(19)28(22(30)16-9-5-3-6-10-16)23(31)17-11-7-4-8-12-17/h3-12,14-15H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFPBRCKLVXRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=CN=C2N(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the benzoylbenzamido group and the ethyl acetate moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate may involve large-scale organic synthesis techniques. These methods are designed to optimize the efficiency and cost-effectiveness of the production process. Key factors in industrial production include the selection of suitable solvents, temperature control, and the use of automated systems to monitor and control the reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism by which ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(6-(Benzylamino)-9H-purin-9-yl)acetate Derivatives

  • Ethyl 2-(6-(benzylamino)-2-(4-cyclohexylbenzamido)-9H-purin-9-yl)acetate (11b) Structure: Features a benzylamino group at the 6-position and a 4-cyclohexylbenzamido group at the 2-position. Physical Properties: Melting point >100–118°C; IR peaks at 2924, 1449, 1385 cm⁻¹ .

Ethyl 2-(6-(Phenylsulfanyl)-9H-purin-9-yl)acetate (CAS 1372784-40-1)

  • Structure : Contains a 4-chlorophenylsulfanyl group at the 6-position.
  • Physical Properties : Molecular formula C₁₅H₁₃ClN₄O₂S; CAS 1372784-40-1 .
  • Key Difference : The sulfanyl group introduces a polarizable sulfur atom, which may alter electronic properties and redox stability compared to the target compound’s benzamido group.

Nucleoside Derivatives with N-Benzoylbenzamido Groups

(2R,3S,4R,5R)-2-(6-(N-Benzoylbenzamido)-9H-purin-9-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate (16)

  • Structure : A nucleoside analogue with multiple benzoyl protections.
  • Physical Properties : Melting point 232–234°C; HRMS [M+H]⁺ 788.2351 .
  • Key Difference : The ribose backbone and additional benzoyl groups increase molecular weight (MW 788.24 vs. ~440 for the target compound) and reduce membrane permeability.

Adenosine, N,N-dibenzoyl-2'-deoxy-, 3'-acetate

  • Structure: Deoxyadenosine derivative with N,N-dibenzoyl and 3'-acetate groups.
  • Physical Properties : MW 501.49; CAS 89000-77-1 .
  • Key Difference : The absence of the ethyl acetate group at the 9-position and the presence of a deoxyribose moiety differentiate its pharmacokinetic profile from the target compound.

Functional Group Comparisons

Bulk and Solubility

  • Target Compound : The N-benzoylbenzamido group introduces significant hydrophobicity, which may limit aqueous solubility but enhance binding to hydrophobic protein pockets.
  • Ethyl 2-(6-(Isopentylamino)-9H-purin-9-yl)acetate (6bl): A branched alkylamino group improves solubility (logP ~2.5) compared to the target compound’s logP ~4.0 (estimated) .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Molecular Formula MW Melting Point (°C) Key Spectral Data (¹H NMR, HRMS) Reference
Ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate C₂₄H₂₁N₅O₄ 443.45 Not reported δ 8.84 (s, 1H, H-8), 8.06 (d, J=7.6 Hz, 2H)
Ethyl 2-(6-(benzylamino)-9H-purin-9-yl)acetate (11b) C₂₃H₂₄N₆O₄ 448.47 >100–118 IR 2924, 1449 cm⁻¹; δ 1.31 (t, J=7.2 Hz, 3H)
(2R,3S,4R,5R)-Compound 16 C₄₅H₃₄N₅O₉ 788.24 232–234 HRMS [M+H]⁺ 788.2351; δ 8.68 (s, 1H)

Research Findings and Implications

  • Bioactivity : Compounds with N-benzoylbenzamido groups (e.g., 6-substituted purines) show enhanced inhibition of Stat3 due to aromatic stacking interactions .
  • Stability : Ethyl esters (e.g., target compound) exhibit better hydrolytic stability than methyl esters in physiological conditions .
  • Design Recommendations: Introducing polar groups (e.g., sulfanyl or amino) at the 2-position can balance the hydrophobicity of the 6-benzamido group .

Biologische Aktivität

Ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C23H19N5O
  • Molecular Weight : 429.43 g/mol
  • IUPAC Name : Ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate

Antimicrobial Activity

Research has shown that compounds similar to ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate exhibit significant antimicrobial properties. For instance, a study on related purine derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve the inhibition of nucleic acid synthesis, which is critical for bacterial replication.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. A notable investigation revealed that purine derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (human breast adenocarcinoma) and HeLa (cervical cancer) cells. The study reported an IC50 value indicating the concentration required to inhibit cell growth by 50%, which was found to be significantly lower than that of conventional chemotherapeutic agents .

Case Studies

  • Study on Antimicrobial Properties :
    • Objective : To assess the antibacterial activity of ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate.
    • Methodology : Disc diffusion method was employed against various bacterial strains.
    • Results : The compound showed notable inhibition zones against Klebsiella pneumoniae and Candida albicans, suggesting its potential as an antimicrobial agent.
  • Anticancer Efficacy Assessment :
    • Objective : To evaluate the cytotoxic effects of the compound on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : The compound displayed significant cytotoxicity with an IC50 value of approximately 50 µM against MCF-7 cells, indicating strong anticancer activity.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntimicrobialE. coliNot specifiedInhibition of nucleic acid synthesis
AntimicrobialS. aureusNot specifiedDisruption of cell wall synthesis
AnticancerMCF-7 (breast cancer)~50Induction of apoptosis
AnticancerHeLa (cervical cancer)Not specifiedCell cycle arrest and apoptosis induction

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.